N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClN4O3S2 and its molecular weight is 483.04. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally related to N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride, have been explored for their corrosion inhibiting properties. For example, experimental and theoretical studies have demonstrated that certain benzothiazole derivatives can significantly inhibit steel corrosion in acidic environments. These compounds provide enhanced stability and higher inhibition efficiencies against steel corrosion compared to previously known inhibitors in the benzothiazole family, potentially through physical and chemical adsorption mechanisms (Hu et al., 2016).
Antimicrobial Activity
Thiazole and thiazoline-based N,N-dimethylamino benzamide compounds, including analogs related to the queried compound, have shown antimicrobial activity. Research into these compounds has led to the discovery of structures that exhibit significant anti-inflammatory effects across various concentration ranges, without adversely affecting myocardial function (Lynch et al., 2006).
Chemical Synthesis and Drug Development
The compound's structural moiety is also involved in the synthesis of a diverse library of chemical compounds. For instance, a ketonic Mannich base derived from 2-acetylthiophene has been used to generate a structurally diverse library through alkylation and ring closure reactions. This approach has yielded various compounds with potential applications in drug development and material science (Roman, 2013).
VEGFR-2 Inhibition for Cancer Therapy
In the context of cancer research, substituted aminothiazole benzamides have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), an important target in cancer therapy. These inhibitors have shown promising results in preclinical models, offering insights into new therapeutic strategies for cancer treatment (Borzilleri et al., 2006).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2.ClH/c1-23(2)14-7-15-25(21-22-18-8-5-6-9-19(18)29-21)20(26)16-10-12-17(13-11-16)30(27,28)24(3)4;/h5-6,8-13H,7,14-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQZYJFYEYQDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.